N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide
Description
N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbamoyl group, a cyclohexyl ring, an ethylsulfamoyl group, and a methylbenzamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Properties
IUPAC Name |
N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-19-25(23,24)13-8-7-12(2)14(11-13)15(21)20-17(16(18)22)9-5-4-6-10-17/h7-8,11,19H,3-6,9-10H2,1-2H3,(H2,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBVDPGZGLBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2(CCCCC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide typically involves multiple steps:
Formation of the Carbamoyl Group: The initial step often involves the reaction of cyclohexylamine with phosgene or a similar reagent to form the carbamoyl chloride intermediate.
Introduction of the Ethylsulfamoyl Group: This step can be achieved by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 2-Methylbenzoic Acid: The final step involves coupling the intermediate with 2-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Coupling Agents: EDCI, DMAP.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Pathways: Influencing biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide can be compared with other similar compounds such as:
N-(1-carbamoylcyclohexyl)-5-(methylsulfamoyl)-2-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group on the sulfonyl moiety.
N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-ethylbenzamide: Similar structure but with an ethyl group on the benzamide moiety.
N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methoxybenzamide: Similar structure but with a methoxy group on the benzamide moiety.
These comparisons highlight the unique structural features of this compound, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
